![molecular formula C16H9BrN2OS B3415277 2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde CAS No. 127204-72-2](/img/structure/B3415277.png)

2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

Vue d'ensemble

Description

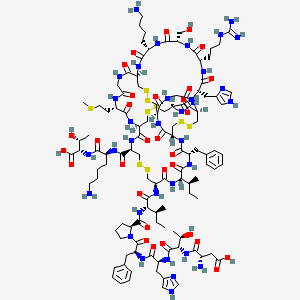

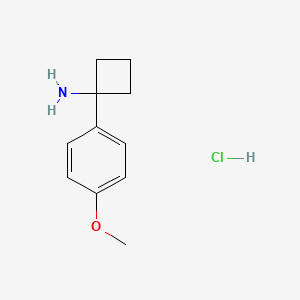

“2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde” is a complex organic compound that belongs to the class of benzo[d]imidazo[2,1-b]thiazoles . These compounds have been reported to exhibit a broad spectrum of bioactivities, including antitubercular, antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, anthelmintic, antihypertensive, cardiotonic, and insecticidal properties .

Synthesis Analysis

The synthesis of benzo[d]imidazo[2,1-b]thiazoles involves several steps, including alpha halogenation, cyclization, hydrolysis, condensation, and cyclization reactions . All the synthesized derivatives are characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis

The molecular structure of benzo[d]imidazo[2,1-b]thiazoles is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The key step in the synthesis of benzo[d]imidazo[2,1-b]thiazoles is demonstrated to be two-fold Cu-catalysed C–N coupling reactions . Initial mechanistic experiments showed that the reaction proceeds via a radical pathway .Applications De Recherche Scientifique

Antioxidant Properties

A study highlighted the synthesis and characterization of benzo[4, 5]imidazo[2, 1-b]thiazole derivatives, which are notable for their pharmacological activities. One of the compounds synthesized, Benzo[4, 5]imidazo[2, 1-b]thiazole-2-carbaldehyde, exhibited significant antioxidant activity, showing 95% inhibition at a concentration of 500 µg/lit (Nikhila, Batakurki, & Yallur, 2020).

Crystal and Molecular Structure

Another research focused on the crystal and molecular structure of a similar compound, 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde. This study detailed its crystallization in the monoclinic space group and highlighted its intermolecular interactions (Banu, Lamani, Khazi, & Begum, 2010).

Aldose Reductase Inhibitory Effect

Research on 2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-alkyl/arylhydrazinecarbothioamide derivatives demonstrated their potential in inhibiting aldose reductase, an enzyme involved in diabetic complications. Among the synthesized compounds, one exhibited the best inhibitory activity (Güzeldemirci, Cimok, Daş-Evcimen, & Sarıkaya, 2018).

Anti-corrosion Activity

A study synthesized heterocyclic rings containing the imidazo[2,1-b]thiazole moiety and evaluated their anti-corrosion activity. The structures of these new derivatives were confirmed using various spectroscopic techniques (Rehan, Al Lami, & Khudhair, 2021).

Anti-HIV Activity

In the field of antiviral research, benzo[4,5]imidazo[2,1-b]pyrimido[5,4-f][1,3,4]thiadiazepines, a heterocyclic system, showed potential anti-HIV activity. This finding opens up avenues for further research in antiviral therapies (Brukštus, Melamedaite, & Tumkevičius, 2000).

Antimicrobial Activity

Imidazo[2,1-b]thiazoles have been synthesized and evaluated for their antimicrobial activities. Some compounds in this class showed promising results against bacterial and fungal strains (Güzeldemirci & Küçükbasmacı, 2010).

Antituberculosis Activity

A study synthesized imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives and evaluated them for antituberculosis activity. Several compounds exhibited potent activity against Mycobacterium tuberculosis (Ramprasad et al., 2015).

Anticancer Activity

Research into benzo[d]imidazo[2,1-b]thiazole-propenone conjugates has shown their potential as cytotoxic and apoptotic inducing agents, particularly against HeLa cancer cells. These findings suggest their potential for development as chemotherapeutic agents (Shaik et al., 2019).

Mécanisme D'action

While the exact mechanism of action for “2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde” is not explicitly mentioned in the sources, benzo[d]imidazo[2,1-b]thiazoles have been reported to exhibit a broad spectrum of bioactivities . For instance, they have been used as potent non-sedative anxiolytic, powerful anticancer agent, PET imaging probe of β-amyloid plaques in the brains of Alzheimer’s patients, kinase inhibitor, and antimicrobially active molecule .

Orientations Futures

The synthesis of benzo[d]imidazo[2,1-b]thiazoles and their derivatives is a promising area of research due to their broad spectrum of bioactivities . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .

Propriétés

IUPAC Name |

2-(4-bromophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrN2OS/c17-11-7-5-10(6-8-11)15-13(9-20)19-12-3-1-2-4-14(12)21-16(19)18-15/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUIUJZCNCTJGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601183156 | |

| Record name | 2-(4-Bromophenyl)imidazo[2,1-b]benzothiazole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601183156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127204-72-2 | |

| Record name | 2-(4-Bromophenyl)imidazo[2,1-b]benzothiazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127204-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)imidazo[2,1-b]benzothiazole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601183156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B3415236.png)

![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B3415298.png)